molecular formula C15H20Cl2N2O B10790543 (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide

(S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B10790543
M. Wt: 315.2 g/mol
InChI Key: IDJLHSSQHKZAPT-LBPRGKRZSA-N
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Description

(S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzamide moiety, and dichloro substitutions on the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

(S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: (S)-2,4-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of structural features, including the dichloro substitutions and the pyrrolidine ring. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C15H20Cl2N2O/c1-10(2)9-19(12-5-6-18-8-12)15(20)13-4-3-11(16)7-14(13)17/h3-4,7,10,12,18H,5-6,8-9H2,1-2H3/t12-/m0/s1

InChI Key

IDJLHSSQHKZAPT-LBPRGKRZSA-N

Isomeric SMILES

CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)CN(C1CCNC1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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